1H-Indazole-5-carboxylic acid, 3-propyl-
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Overview
Description
1H-Indazole-5-carboxylic acid, 3-propyl- is a heterocyclic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C11H12N2O2 and a molecular weight of 204.23 g/mol .
Mechanism of Action
Target of Action
The primary target of 1H-Indazole-5-carboxylic acid, 3-propyl- is the Sphingosine-1 phosphate receptor-1 (S1P1) . This receptor plays a crucial role in maintaining endothelial barrier integrity .
Mode of Action
The compound interacts with its target, the S1P1 receptor, through a process of activation and desensitization . Activation of the S1P1 receptor helps maintain the integrity of the endothelial barrier, which is essential for vascular health and function . On the other hand, desensitization of the S1P1 receptor leads to peripheral blood lymphopenia .
Biochemical Pathways
The interaction of 1H-Indazole-5-carboxylic acid, 3-propyl- with the S1P1 receptor affects the sphingosine-1-phosphate (S1P) signaling pathway . This pathway plays a key role in regulating endothelial barrier integrity and lymphocyte trafficking .
Result of Action
The activation and desensitization of the S1P1 receptor by 1H-Indazole-5-carboxylic acid, 3-propyl- result in the maintenance of endothelial barrier integrity and the induction of peripheral blood lymphopenia, respectively . These effects could have potential therapeutic implications in conditions such as multiple sclerosis .
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been shown to interact with various enzymes and proteins . For example, some indazole derivatives have demonstrated anti-inflammatory activity, potentially through interactions with enzymes involved in inflammation .
Cellular Effects
Some indazole derivatives have shown weak anti-inflammatory, analgesic, antipyretic, and hypotensive activities in rats and mice, as well as moderate platelet antiaggregating effects in vitro .
Molecular Mechanism
Indazole derivatives have been shown to inhibit the oxidation of arachidonic acid, a key step in the inflammatory response .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature and has a melting point of 318-322 °C .
Metabolic Pathways
Indazole derivatives are known to be involved in various biochemical reactions, potentially including those related to inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-5-carboxylic acid, 3-propyl- can be synthesized through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another method includes the use of transition metal catalysts such as copper or silver to facilitate the formation of the indazole ring .
Industrial Production Methods: Industrial production of 1H-Indazole-5-carboxylic acid, 3-propyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-5-carboxylic acid, 3-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .
Scientific Research Applications
1H-Indazole-5-carboxylic acid, 3-propyl- has numerous applications in scientific research:
Comparison with Similar Compounds
- 1H-Indazole-4-carboxylic acid
- 1H-Indazole-3-carboxylic acid
- 1H-Indazole-6-carboxylic acid
Comparison: 1H-Indazole-5-carboxylic acid, 3-propyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other indazole carboxylic acids, the 3-propyl substitution may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Properties
IUPAC Name |
3-propyl-2H-indazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-3-9-8-6-7(11(14)15)4-5-10(8)13-12-9/h4-6H,2-3H2,1H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYATZKHOQZWOJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C=C(C=CC2=NN1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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